molecular formula C5H11NO2S B2837083 1-Methylcyclobutane-1-sulfonamide CAS No. 2126177-13-5

1-Methylcyclobutane-1-sulfonamide

Cat. No.: B2837083
CAS No.: 2126177-13-5
M. Wt: 149.21
InChI Key: JQAUAUDMYXVBDD-UHFFFAOYSA-N
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Description

1-Methylcyclobutane-1-sulfonamide is an organic compound with the molecular formula C5H11NO2S and a molecular weight of 149.21 . It appears as a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . Its InChI code is 1S/C5H11NO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) and its InChI Key is JQAUAUDMYXVBDD-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 149.21 .

Scientific Research Applications

Mobility and Environmental Impact of Sulfonamides

  • Environmental Mobility : Sulfonamides, due to their extensive use in treating human and animal diseases, have been a focus of environmental studies, particularly in relation to their mobility in soil and potential for groundwater contamination. Studies show that sulfonamides can leach into the soil, posing a risk of ground and surface water contamination, highlighting the need for careful management of these compounds in agricultural settings (Kwon, 2011).

Chemical Synthesis and Reactivity

  • Chemical Synthesis : The research into the synthesis of sulfone-substituted bicyclo[1.1.0]butanes and housanes, related to the structure of cyclobutanes, shows advancements in organic synthesis. These compounds are noted for their high reactivity and stability, useful in strain-releasing processes. A one-pot synthesis method from methyl sulfones has been developed, offering an efficient way to produce these compounds for further application in organic synthesis (Jung & Lindsay, 2022).

Antibacterial Applications

  • Antibacterial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for antibacterial activity. This research indicates the potential for developing new antibacterial agents leveraging the sulfonamide group, which could relate to modifications of the core structure like 1-Methylcyclobutane-1-sulfonamide for medical applications (Azab, Youssef, & El-Bordany, 2013).

Mechanistic Insights and Applications

  • Stereospecific Synthesis : Research into the use of 1-sulfonylcyclopropanols as cyclopropanone equivalents in synthetic chemistry demonstrates the utility of sulfonamide structures in the stereospecific synthesis of complex molecules, such as enantioenriched alkylidenecyclobutanones. This work underscores the versatility of sulfonamide derivatives in organic synthesis, potentially including those based on the cyclobutane structure (Poteat & Lindsay, 2021).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

1-Methylcyclobutane-1-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for DNA synthesis in bacteria .

Mode of Action

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, the compound prevents the synthesis of folic acid, thereby disrupting DNA synthesis in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency in folic acid . This deficiency, in turn, prevents the synthesis of DNA, RNA, and proteins, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine . The specific ADME properties of this compound and their impact on its bioavailability would need further investigation.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By disrupting the folic acid synthesis pathway, the compound prevents the synthesis of essential biomolecules like DNA, RNA, and proteins in bacteria . This leads to the inhibition of bacterial growth and replication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s absorption and metabolism . .

Properties

IUPAC Name

1-methylcyclobutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAUAUDMYXVBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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